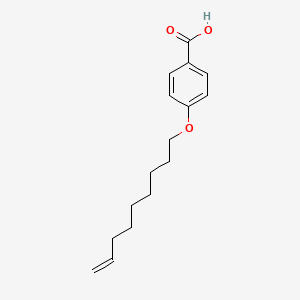

Benzoic acid, 4-(8-nonenyloxy)-

Descripción general

Descripción

“Benzoic acid, 4-(8-nonenyloxy)-” is an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is used in the preparation of medicinal compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of the Grignard reagent with gaseous carbon dioxide (CO2) to form benzoic acid .Molecular Structure Analysis

The molecule contains a total of 41 bonds; 19 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The linear formula is CH3(CH2)8OC6H4CO2H .Chemical Reactions Analysis

Benzoic acid can undergo a reaction with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction mechanism of OH, NO3, and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 4-(8-nonenyloxy)-” is 262.35 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación

1. Meta-C–H Functionalization in Organic Synthesis

Benzoic acid derivatives, including 4-(8-nonyloxy)benzoic acid, are crucial in the field of organic synthesis. A significant application is found in the meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template. This method, utilizing molecular oxygen as the terminal oxidant, provides a versatile approach for selectively activating the meta-C–H bond, a key step in synthesizing complex molecules (Li et al., 2016).

2. Infrared Study of Liquid-Crystalline Benzoic Acid Derivatives

Benzoic acid derivatives like 4-(8-nonyloxy)benzoic acid exhibit unique properties in liquid-crystalline phases. An infrared study of similar compounds, such as 4-pentylbenzoic acid and 4-hexylbenzoic acid, has shown their behavior in nematic phases. These studies contribute to the understanding of molecular orientation and stability in liquid crystals, which is critical for applications in displays and optical devices (Kato et al., 1993).

3. Use as Preservatives in Foods and Beverages

Benzoic acid derivatives are widely used as preservatives in foods, beverages, and pharmaceutical products due to their antimicrobial properties. They occur naturally in plant and animal tissues and can also be produced by microorganisms. Understanding their occurrence, metabolism, and effects is crucial for ensuring safe use in consumer products (del Olmo et al., 2017).

4. Thermodynamic Study in Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives serve as model compounds for studying phase behavior and solubility in drug development. Research into the thermodynamics of these compounds, especially their mixtures with water and organic solvents, is essential for designing effective drug formulations (Reschke et al., 2016).

5. Complex Formation in Drug Delivery Systems

Benzoic acid derivatives play a role in the development of drug delivery systems. Studies on complex formation between alpha cyclodextrin and benzoic acid derivatives highlight their potential in enhancing the stability and efficacy of pharmaceutical compounds (Dikmen, 2021).

6. Degradation by Fungi in Environmental Processes

The degradation of benzoic acid derivatives by fungi like Aspergillus niger is a crucial process in the environmental breakdown of these compounds. This understanding aids in assessing their impact on ecosystems and the feasibility of bioremediation strategies (Lubbers et al., 2019).

Mecanismo De Acción

The reaction mechanism of OH, NO3, and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied . The potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions .

Safety and Hazards

Direcciones Futuras

The global growth prospects for benzoic acid are moderate. Future growth in demand will be driven mostly by the increasing production of sodium and potassium benzoate salts in mainland China and eventually in Europe . Demand for benzoate plasticizers has also shown sustained growth, especially in Europe and North America, where regulatory issues and environmental legislation have driven the need to replace low-molecular-weight phthalate plasticizers in PVC resins .

Análisis Bioquímico

Biochemical Properties

Benzoic acid, 4-(8-nonenyloxy)-, plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), which is involved in the β-oxidative pathway of benzoic acid biosynthesis . This interaction is crucial for the conversion of cinnamoyl-CoA to 3-oxo-3-phenylpropanoyl-CoA, forming the substrate for the final step in the pathway. Additionally, benzoic acid, 4-(8-nonenyloxy)-, may interact with other enzymes involved in the metabolism of phenolic compounds .

Cellular Effects

Benzoic acid, 4-(8-nonenyloxy)-, influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the biosynthesis of phenolic compounds, thereby influencing the production of secondary metabolites . Additionally, benzoic acid, 4-(8-nonenyloxy)-, may impact cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of benzoic acid, 4-(8-nonenyloxy)-, involves its binding interactions with biomolecules. The compound binds to the active site of cinnamoyl-CoA hydratase-dehydrogenase, inhibiting or activating the enzyme’s activity . This binding interaction leads to changes in gene expression and enzyme activity, ultimately affecting the biosynthesis of benzoic acid and its derivatives. Furthermore, benzoic acid, 4-(8-nonenyloxy)-, may interact with other enzymes and proteins, influencing their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 4-(8-nonenyloxy)-, change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoic acid, 4-(8-nonenyloxy)-, remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of benzoic acid, 4-(8-nonenyloxy)-, vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of benzoic acid, 4-(8-nonenyloxy)-, may result in toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

Benzoic acid, 4-(8-nonenyloxy)-, is involved in several metabolic pathways. It interacts with enzymes such as cinnamoyl-CoA hydratase-dehydrogenase, which plays a key role in the β-oxidative pathway of benzoic acid biosynthesis . The compound may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in the biosynthesis of phenolic compounds .

Transport and Distribution

Within cells and tissues, benzoic acid, 4-(8-nonenyloxy)-, is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical properties and effects on cellular function .

Subcellular Localization

The subcellular localization of benzoic acid, 4-(8-nonenyloxy)-, is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with enzymes and proteins, ultimately influencing its biochemical properties and effects on cellular function .

Propiedades

IUPAC Name |

4-non-8-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h2,9-12H,1,3-8,13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHHYMRHTVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396454 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115595-30-7 | |

| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)

![2,4,6-trichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364651.png)

![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)

![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)

![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)

![4-(2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364685.png)

![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)